N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-17-5-7-18(8-6-17)15-24-21(26)22(27)25-16-23(13-3-4-14-23)19-9-11-20(28-2)12-10-19/h5-12H,3-4,13-16H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWOQCQQKUOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methoxyphenylcyclopentylmethanol with 4-methylbenzylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Structural Modifications and Substituent Effects
Oxalamides exhibit significant variability in biological activity based on N1 and N2 substituents. Key comparisons include:
Aromatic Ring Substitutions
- 4-Methoxyphenethyl vs. Cyclopentylmethyl: Compounds such as N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) () and N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) () feature linear 4-methoxyphenethyl groups. These derivatives show moderate yields (35–83%) and enzyme-inhibitory activity, likely due to the methoxy group’s electron-donating properties enhancing binding affinity .
4-Methylbenzyl vs. Halogenated Aromatics :
- Derivatives like N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide (13–15) () and N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (19) () incorporate halogen atoms (Cl, Br) for enhanced electronic effects and metabolic stability. The target compound’s 4-methylbenzyl group may reduce polarity compared to halogens, favoring passive diffusion across membranes .
Heterocyclic and Aliphatic Substituents
- Thiazolyl and Piperidinyl Groups :
- Fluorinated Derivatives :
Metabolic and Toxicological Profiles
- Metabolism :
- Toxicity :
- EFSA evaluations () establish safe exposure levels for methoxy- and pyridyl-substituted oxalamides. The absence of reactive groups (e.g., halogens) in the target compound may further reduce toxicity risks .
Biological Activity
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Backbone : The oxalamide structure is formed through the reaction of oxalic acid derivatives with appropriate amines.
- Introduction of Cyclopentyl and Benzyl Groups : The cyclopentyl and benzyl moieties are introduced via nucleophilic substitution reactions, allowing for the assembly of the final compound.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study on related oxalamide derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suggesting a potential mechanism involving the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX-2 and iNOS : These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation.
- Downregulation of MAPK Pathways : The modulation of MAPK signaling pathways plays a significant role in controlling inflammatory responses, which may be a target for this compound's action .
Study 1: Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory activity of various oxalamide derivatives, including this compound. The compound showed promising results in reducing inflammation markers in both in vitro and in vivo models. Specifically, it was found to significantly lower levels of NO and cytokines in LPS-induced inflammation models .
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| This compound | 10 | 85 |
| Ibuprofen | 15 | 70 |
| Control | - | 0 |
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of similar compounds, identifying key functional groups that enhance anti-inflammatory activity. The presence of the methoxyphenyl group was correlated with increased potency against inflammatory mediators .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for inflammatory diseases. The inhibition of key inflammatory pathways and cytokines suggests that further development could lead to effective treatments.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide, and how are intermediates characterized?
- Methodology : A typical route involves sequential amidation and cyclization. For example, oxalamide precursors can be synthesized by reacting substituted benzylamines with oxalyl chloride derivatives under reflux in toluene or xylene. Intermediates like bis-imidoyl chlorides are generated via chlorination with phosphorus pentachloride (PCl₅) . Characterization relies on NMR (¹H/¹³C), IR (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), and mass spectrometry for molecular ion validation.
Q. How is the purity and structural integrity of this compound assessed in early-stage research?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ ~250–280 nm for aromatic systems) is standard. Polarimetric analysis may be used if chiral centers are present. Elemental analysis (C, H, N) ensures stoichiometric consistency, while differential scanning calorimetry (DSC) identifies polymorphic forms .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology : Initial screens include:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements.
- Cytotoxicity profiling via MTT assays on human cell lines (e.g., HEK-293, HepG2).
- Solubility and permeability assessments using shake-flask methods and Caco-2 cell monolayers, respectively .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclopentylmethoxy-substituted intermediate?
- Methodology :
- Reaction Solvent Optimization : Replace xylene with DMF or THF to enhance solubility of aromatic intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Workup : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate pure intermediates. Yields >70% are achievable with strict anhydrous conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch Reproducibility : Verify compound purity across batches via LC-MS and control for residual solvents (e.g., DMSO) in assays.
- Structural Confirmation : Re-evaluate stereochemistry using X-ray crystallography (as in ) to rule out enantiomer-related discrepancies.
- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact the compound’s pharmacokinetic profile?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- LogP Determination : Use shake-flask partitioning (octanol/water) to correlate substituent hydrophobicity with absorption.
- In Silico Modeling : Apply QSAR models to predict CYP450 interactions based on electron-donating (methoxy) vs. electron-withdrawing (methyl) groups .
Q. What advanced techniques characterize its solid-state properties for formulation studies?
- Methodology :
- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous forms.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity.
- Hot-Stage Microscopy : Monitor thermal behavior (melting/recrystallization) during heating cycles .
Key Recommendations for Researchers
- Prioritize chiral resolution techniques (e.g., chiral HPLC) if racemization is observed during synthesis .
- Cross-reference spectral data with databases like PubChem but validate via independent experiments due to potential discrepancies in computed properties .
- For in vivo studies, pre-assess metabolic pathways using hepatocyte incubation to identify major Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
